Significantly Higher pKa (8.14) vs. 1-Substituted Regioisomer (-3.52) Confers Distinct Basicity and Reactivity
3-Methylsulfonyl-azetidine exhibits a predicted pKa of 8.14±0.40 . In stark contrast, its regioisomer, 1-(Methylsulfonyl)azetidine, possesses a predicted pKa of -3.52±0.20 . This >11 unit difference in pKa translates to a fundamentally different protonation state under physiological and common synthetic conditions. The 3-substituted compound remains largely unprotonated at neutral pH, whereas the 1-substituted analog is not basic. This property is critical for predicting solubility, membrane permeability, and salt formation behavior, directly influencing the design of synthetic routes and biological assays.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 8.14 ± 0.40 |
| Comparator Or Baseline | 1-(Methylsulfonyl)azetidine (pKa = -3.52 ± 0.20) |
| Quantified Difference | ΔpKa > 11 units |
| Conditions | Predicted values (ACD/Labs Percepta Platform) |
Why This Matters
This difference is decisive for selecting a compound with appropriate basicity for a given chemical environment, impacting reactivity in coupling reactions and potential for salt formation.
